molecular formula C14H9BrN2O B463456 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile CAS No. 304453-75-6

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile

Cat. No.: B463456
CAS No.: 304453-75-6
M. Wt: 301.14g/mol
InChI Key: FXBNNCOXFJBSSC-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H9BrN2O. It is characterized by the presence of a bromine atom, a hydroxyl group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBNNCOXFJBSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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